molecular formula C8H8O B14157678 2-Phenylethenol CAS No. 4365-04-2

2-Phenylethenol

Cat. No.: B14157678
CAS No.: 4365-04-2
M. Wt: 120.15 g/mol
InChI Key: XLLXMBCBJGATSP-VOTSOKGWSA-N
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Description

It is a colorless liquid with a pleasant floral odor, commonly found in essential oils such as rose, carnation, and hyacinth . This compound is widely used in the fragrance and flavor industries due to its appealing scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylethenol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of styrene oxide due to its efficiency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylacetic acid or benzaldehyde under specific conditions.

    Reduction: Reduction of this compound can yield phenylethylamine.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products:

    Oxidation: Phenylacetic acid, benzaldehyde.

    Reduction: Phenylethylamine.

    Substitution: Various phenylethyl derivatives.

Comparison with Similar Compounds

2-Phenylethenol can be compared with other similar compounds such as:

    Phenethylamine: While both compounds share a phenethyl group, phenethylamine has an amine group instead of a hydroxyl group, leading to different chemical properties and applications.

    Benzyl Alcohol: This compound has a similar structure but lacks the ethylene bridge, resulting in different reactivity and uses.

    2-Phenylacetic Acid: This compound is an oxidation product of this compound and has different applications in the pharmaceutical industry.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Phenylethanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : 2-Phenylethanol can be synthesized via the Grignard reaction (phenylmagnesium bromide with ethylene oxide) or microbial biosynthesis (e.g., Saccharomyces cerevisiae). Yield optimization requires controlling reaction parameters:

  • Grignard Method : Temperature (<5°C to prevent side reactions), solvent purity (anhydrous diethyl ether), and stoichiometric excess of ethylene oxide (1.2:1 molar ratio) .
  • Biosynthesis : Oxygen availability, pH (5.0–6.5), and substrate concentration (e.g., L-phenylalanine at 2–5 g/L) to avoid feedback inhibition .
    • Data Analysis : Gas chromatography (GC) with flame ionization detection (FID) is recommended for purity assessment, using a DB-WAX column to resolve 2-phenylethanol from phenylacetaldehyde byproducts .

Q. How can researchers validate the identity and purity of 2-Phenylethanol in a newly synthesized batch?

  • Methodological Answer : Use a multi-technique approach:

  • NMR Spectroscopy : Compare 1H^1H NMR peaks (e.g., δ 7.3 ppm for aromatic protons, δ 3.7 ppm for -CH2_2OH) to literature data .
  • Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 122.1 (C8_8H10_{10}O+^+) and absence of fragmentation patterns indicating impurities .
  • Chromatographic Methods : HPLC with a C18 column (acetonitrile/water gradient) to quantify purity ≥98% .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of 2-Phenylethanol in long-term storage?

  • Methodological Answer : Conduct accelerated stability studies:

  • Experimental Design : Store samples in solvents of varying polarity (hexane, ethanol, water) at 4°C, 25°C, and 40°C for 6 months. Monitor degradation via GC-MS and UV-Vis spectroscopy (absorbance at 258 nm for aromatic rings) .
  • Key Variables : Hydroxyl group oxidation to phenylacetaldehyde is accelerated in polar protic solvents (e.g., water) at elevated temperatures. Antioxidants (e.g., BHT at 0.01% w/v) reduce degradation rates .

Q. What strategies resolve contradictions in reported partition coefficients (log P) of 2-Phenylethanol across studies?

  • Methodological Answer : Discrepancies often arise from measurement techniques (shake-flask vs. HPLC) or pH variations. To address:

  • Comparative Analysis : Replicate log P determinations using both methods under standardized conditions (pH 7.0, 25°C).
  • Meta-Analysis : Statistically evaluate literature data (e.g., ANOVA) to identify outliers and correlate log P with solvent systems .
  • Advanced Modeling : Apply COSMO-RS simulations to predict solvent-solute interactions and validate experimental results .

Q. How can researchers design experiments to probe the role of 2-Phenylethanol in modulating microbial quorum sensing?

  • Methodological Answer :

  • In Vitro Assays : Use Pseudomonas aeruginosa bioreporters (e.g., lasB-gfp fusion) to quantify quorum-sensing inhibition (QSI) at 2-phenylethanol concentrations (0.1–10 mM). Include controls with known QSI agents (e.g., furanones) .
  • Metabolomic Profiling : LC-MS/MS to track changes in autoinducer (e.g., C4-HSL) levels post-treatment. Correlate with transcriptomic data (RNA-seq) to identify regulated pathways .

Q. Data Contradiction and Reproducibility

Q. Why do conflicting results arise in studies on 2-Phenylethanol’s antioxidant activity, and how can they be reconciled?

  • Methodological Answer : Variations in assay protocols (e.g., DPPH vs. ABTS radical scavenging) and solvent systems (aqueous vs. ethanolic) impact results. To standardize:

  • Unified Protocol : Adopt the ORAC (Oxygen Radical Absorbance Capacity) assay with Trolox equivalents for cross-study comparability .
  • Control for Interfering Compounds : Pre-purify 2-phenylethanol via silica gel chromatography to remove phenolic contaminants that skew absorbance readings .

Q. What experimental controls are critical when investigating 2-Phenylethanol’s cytotoxicity in eukaryotic cell lines?

  • Methodological Answer :

  • Negative Controls : Solvent-only treatments (e.g., DMSO at ≤0.1% v/v) to isolate solvent effects.
  • Positive Controls : Use staurosporine (apoptosis inducer) to validate assay sensitivity.
  • Dose-Response Curves : Test 0.1–10 mM concentrations with triplicate replicates. Calculate IC50_{50} using nonlinear regression (e.g., GraphPad Prism) .

Q. Methodological Best Practices

Q. How should researchers document synthetic procedures for 2-Phenylethanol to ensure reproducibility?

  • Guidelines :

  • Detailed Descriptions : Specify equipment (e.g., round-bottom flask size, stirrer RPM), purification steps (e.g., distillation at 100–110°C/15 mmHg), and hazard controls (e.g., inert atmosphere for Grignard reactions) .
  • Supporting Information : Provide raw spectral data (NMR, MS) and chromatograms in supplementary files, adhering to journal formatting standards .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of 2-Phenylethanol in biological assays?

  • Recommendations :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) for IC50_{50}/EC50_{50} determination.
  • Error Analysis : Report confidence intervals (95% CI) and use Welch’s t-test for heteroscedastic data .

Properties

CAS No.

4365-04-2

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

(E)-2-phenylethenol

InChI

InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-7,9H/b7-6+

InChI Key

XLLXMBCBJGATSP-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/O

Canonical SMILES

C1=CC=C(C=C1)C=CO

Origin of Product

United States

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